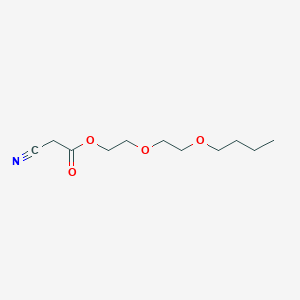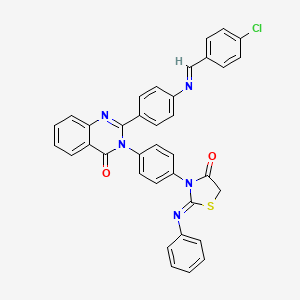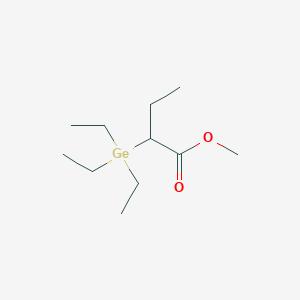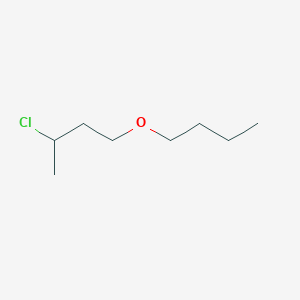![molecular formula C12H7N2O6P B14413755 3,7-Dinitro-5h-benzo[b]phosphindol-5-ol 5-oxide CAS No. 84530-53-0](/img/structure/B14413755.png)
3,7-Dinitro-5h-benzo[b]phosphindol-5-ol 5-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,7-Dinitro-5h-benzo[b]phosphindol-5-ol 5-oxide is a chemical compound with the molecular formula C12H7N2O6P It is known for its unique structure, which includes a phosphindole core substituted with nitro groups and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dinitro-5h-benzo[b]phosphindol-5-ol 5-oxide typically involves the nitration of a benzo[b]phosphindole precursor. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The process requires careful control of temperature and reaction time to ensure the selective introduction of nitro groups at the desired positions on the benzo[b]phosphindole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration reactions using automated reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3,7-Dinitro-5h-benzo[b]phosphindol-5-ol 5-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the nitro groups to amino groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield 3,7-diamino-5h-benzo[b]phosphindol-5-ol 5-oxide, while substitution reactions can produce a variety of alkyl or acyl derivatives.
Scientific Research Applications
3,7-Dinitro-5h-benzo[b]phosphindol-5-ol 5-oxide has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other phosphorus-containing compounds and as a reagent in organic synthesis.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3,7-Dinitro-5h-benzo[b]phosphindol-5-ol 5-oxide involves its interaction with specific molecular targets and pathways. The nitro groups can participate in redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The hydroxyl group can form hydrogen bonds, influencing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
- 5-Hydroxy-3,7-dinitrodibenzophosphole 5-oxide
- Sodium diphenylphosphinite
- Sodium 5H-benzo[b]phosphindol-5-olate
Uniqueness
3,7-Dinitro-5h-benzo[b]phosphindol-5-ol 5-oxide is unique due to its specific substitution pattern and the presence of both nitro and hydroxyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
84530-53-0 |
|---|---|
Molecular Formula |
C12H7N2O6P |
Molecular Weight |
306.17 g/mol |
IUPAC Name |
5-hydroxy-3,7-dinitrobenzo[b]phosphindole 5-oxide |
InChI |
InChI=1S/C12H7N2O6P/c15-13(16)7-1-3-9-10-4-2-8(14(17)18)6-12(10)21(19,20)11(9)5-7/h1-6H,(H,19,20) |
InChI Key |
JHWXDQCGZHYTKU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])P(=O)(C3=C2C=CC(=C3)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Methoxy-4-(3-methoxyphenyl)naphtho[2,3-c]furan-1(3H)-one](/img/structure/B14413674.png)
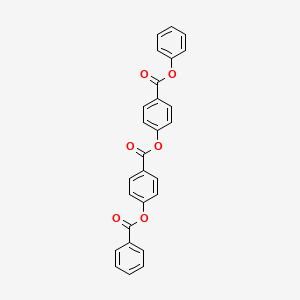

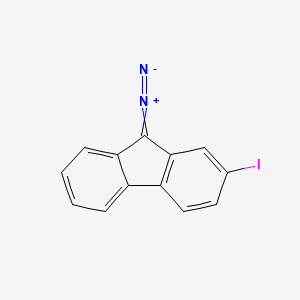
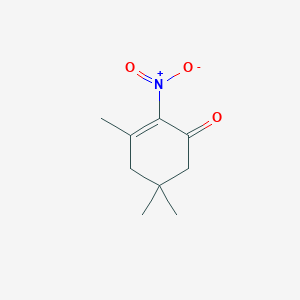



![6-Ethyl-9-(4-ethylphenyl)-4-methoxy-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B14413730.png)
